

# **Application Notes and Protocols for Identifying Biomarkers of MYX1715 Sensitivity**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

MYX1715 is a potent and selective inhibitor of N-Myristoyltransferase (NMT), an enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a multitude of proteins.[1][2] This modification, known as myristoylation, is crucial for the proper localization and function of proteins involved in various signaling pathways critical for cancer cell proliferation and survival.[3][4] MYX1715 has demonstrated significant antitumor efficacy in preclinical models of neuroblastoma and gastric cancer.[5] Furthermore, it can be utilized as a payload in Antibody-Drug Conjugates (ADCs). This document provides detailed application notes and protocols for identifying predictive biomarkers of sensitivity to MYX1715, with a primary focus on the dysregulation of MYC-family proteins.

# Biomarker of Sensitivity: MYC-Family Protein Dysregulation

A key determinant of sensitivity to NMT inhibitors, including **MYX1715**, is the dysregulation of MYC-family proteins (e.g., c-Myc, N-Myc).[6][7][8] Cancers with high levels of MYC or MYCN expression exhibit increased dependence on NMT activity for their survival.[9][10] This creates a synthetic lethal relationship where the inhibition of NMT in the context of MYC dysregulation leads to cancer cell death.[9] The underlying mechanism involves the disruption of



mitochondrial function. High MYC activity drives a heightened metabolic state, making cancer cells particularly vulnerable to disruptions in mitochondrial respiration. NMT inhibition prevents the myristoylation and promotes the degradation of NDUFAF4, a critical assembly factor for mitochondrial Complex I.[6][7][8] The resulting mitochondrial dysfunction in MYC-driven cancer cells leads to an energy crisis and apoptosis.[6][8]

# Data Presentation: MYC Dysregulation and NMTi Sensitivity

The following table summarizes the correlation between MYC/MYCN status and sensitivity to NMT inhibitors (NMTi) based on published findings.

Cell Line Type	MYC/MYCN Status	NMTi Sensitivity	Reference
B-cell Lymphoma	High MYC expression	Increased Sensitivity	[6][8]
Neuroblastoma	High MYCN expression	Increased Sensitivity	[6][8]
SHEP21N (Neuroblastoma)	Inducible MYCN	Sensitivity correlates with MYCN levels	[6][8]
P493-6 (B-cell Lymphoma)	Regulatable MYC	Sensitivity correlates with MYC levels	[6][11]

## **Experimental Protocols**

Herein, we provide detailed protocols for the assessment of MYC-family protein dysregulation, which can be employed to stratify patient populations and predict response to **MYX1715**.

# Immunohistochemistry (IHC) for c-Myc or N-Myc Protein Expression

This protocol is designed for the qualitative and semi-quantitative assessment of c-Myc or N-Myc protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:



- FFPE tumor tissue sections (4-5 μm) on positively charged slides
- Deparaffinization and rehydration solutions (e.g., xylene, graded alcohols)
- Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
- Peroxidase blocking solution
- Primary antibody (e.g., anti-c-Myc or anti-N-Myc antibody)
- Secondary antibody (HRP-conjugated)
- · DAB chromogen kit
- Hematoxylin counterstain
- · Mounting medium

#### Procedure:

- Deparaffinization and Rehydration:
  - Incubate slides in xylene (2 x 5 minutes).
  - Rehydrate through a series of graded alcohols: 100% ethanol (2 x 3 minutes), 95% ethanol (2 x 3 minutes), 70% ethanol (2 x 3 minutes).
  - Rinse with distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) using a steamer or water bath at 95-100°C for 20-30 minutes in citrate buffer (pH 6.0).
  - Allow slides to cool to room temperature.
- Staining:



- Block endogenous peroxidase activity with peroxidase blocking solution for 10-15 minutes at room temperature.
- Rinse with wash buffer (e.g., PBS or TBS).
- Incubate with the primary antibody (diluted according to manufacturer's instructions) for 60 minutes at room temperature or overnight at 4°C.[12][13]
- Rinse with wash buffer.
- Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
- Rinse with wash buffer.
- Detection and Counterstaining:
  - Apply DAB chromogen and incubate until the desired stain intensity develops.
  - · Rinse with distilled water.
  - Counterstain with hematoxylin.
  - Rinse with distilled water and then a bluing solution.
- Dehydration and Mounting:
  - Dehydrate slides through graded alcohols and xylene.
  - Apply a coverslip using a permanent mounting medium.

#### Interpretation:

- Positive staining will appear as a brown precipitate in the nucleus of tumor cells.
- The intensity and percentage of positive cells should be scored by a qualified pathologist.
   High expression is indicative of MYC dysregulation and potential sensitivity to MYX1715.



## Western Blot for c-Myc or N-Myc Protein Levels

This protocol provides a quantitative method to determine the levels of c-Myc or N-Myc protein in cell lysates or tumor tissue extracts.

#### Materials:

- Cell or tissue lysates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody (anti-c-Myc or anti-N-Myc)
- Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Sample Preparation:
  - Prepare cell or tissue lysates using an appropriate lysis buffer on ice.[14]
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:



- o Denature protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein (e.g., 20-30 μg) per lane on an SDS-PAGE gel.
- Run the gel to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
  - Incubate the membrane with the primary antibody (anti-c-Myc or anti-N-Myc) diluted in blocking buffer overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST for 5-10 minutes each.
  - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.

#### Detection:

- Incubate the membrane with a chemiluminescent substrate.
- Capture the signal using an imaging system.

#### Analysis:

- Perform densitometry analysis on the bands corresponding to c-Myc/N-Myc and the loading control.
- Normalize the c-Myc/N-Myc signal to the loading control to compare protein levels across samples.



# Quantitative Real-Time PCR (qRT-PCR) for MYC or MYCN Gene Expression/Amplification

This protocol allows for the quantification of MYC or MYCN gene expression (mRNA levels) or gene amplification (DNA copy number).

#### Materials:

- RNA or DNA isolated from cells or tumor tissue
- cDNA synthesis kit (for gene expression)
- qPCR master mix (e.g., SYBR Green or TaqMan)
- Primers and probes specific for MYC or MYCN and a reference gene (e.g., ACTB, GAPDH)

#### Procedure:

- Nucleic Acid Preparation:
  - Isolate total RNA or genomic DNA from samples using standard methods.
  - For gene expression analysis, reverse transcribe RNA into cDNA.
- qPCR Reaction Setup:
  - Prepare a reaction mixture containing qPCR master mix, forward and reverse primers, probe (for TaqMan), and cDNA/DNA template.
  - Run the reaction in a real-time PCR instrument.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for the target gene (MYC or MYCN) and the reference gene.
  - For gene expression, calculate the relative expression using the  $\Delta\Delta$ Ct method.



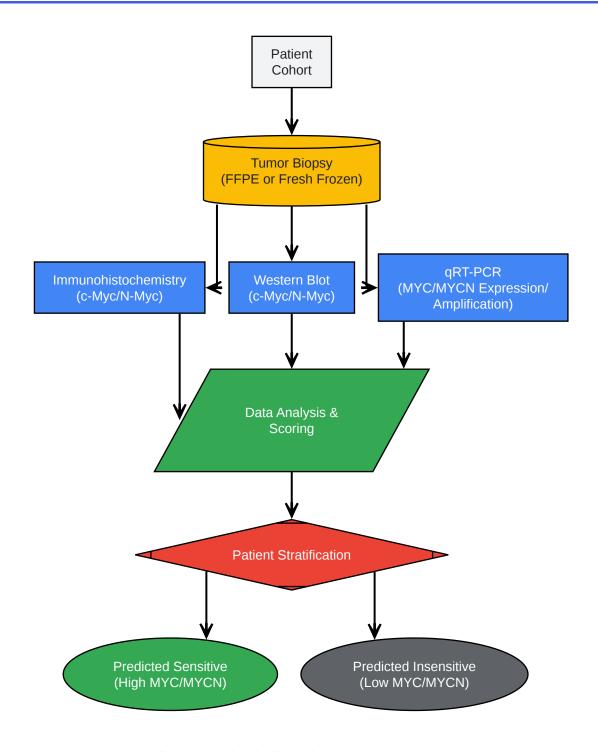
• For gene amplification, determine the copy number by comparing the target gene Ct value to a standard curve or by calculating the ratio to a single-copy reference gene.[15][16]

# Visualizations Signaling Pathway of NMT Inhibition in MYCDeregulated Cancer

Caption: NMT inhibition by MYX1715 in MYC-deregulated cancer.

**Experimental Workflow for Biomarker Identification** 



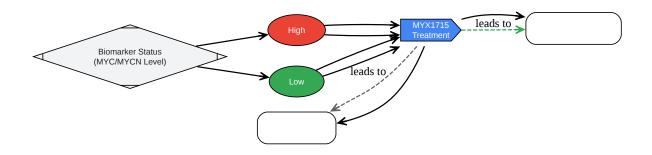


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Caption: Workflow for identifying MYC/MYCN as a biomarker.

# Logical Relationship: Biomarker Status and Treatment Outcome





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Caption: Biomarker status predicts **MYX1715** treatment outcome.

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